molecular formula C8H11NO B13807533 6,7,8,8a-tetrahydro-5H-indolizin-3-one

6,7,8,8a-tetrahydro-5H-indolizin-3-one

Katalognummer: B13807533
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: LFCFCWLFQIPDPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7,8,8a-Tetrahydro-5H-indolizin-3-one is a bicyclic heterocyclic compound featuring fused pyrrolidine and pyridine rings. Its partially saturated structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and organic synthesis. The compound is synthesized via methods such as cyclization reactions or functionalization of pre-existing indolizine frameworks . Key applications include its role as a precursor for bioactive molecules, particularly in anticancer and central nervous system (CNS)-targeting agents .

Eigenschaften

Molekularformel

C8H11NO

Molekulargewicht

137.18 g/mol

IUPAC-Name

6,7,8,8a-tetrahydro-5H-indolizin-3-one

InChI

InChI=1S/C8H11NO/c10-8-5-4-7-3-1-2-6-9(7)8/h4-5,7H,1-3,6H2

InChI-Schlüssel

LFCFCWLFQIPDPF-UHFFFAOYSA-N

Kanonische SMILES

C1CCN2C(C1)C=CC2=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6,7,8,8a-tetrahydro-5H-indolizin-3-one involves the palladium-catalyzed cyclization of N-bromoacetyl-2-vinylpiperidine. This reaction typically requires a base and a catalytic amount of palladium to facilitate the cyclization process . The reaction conditions are generally mild, making it a convenient method for synthesizing this compound.

Industrial Production Methods

While specific industrial production methods for 6,7,8,8a-tetrahydro-5H-indolizin-3-one are not widely documented, the palladium-catalyzed cyclization method mentioned above can be scaled up for industrial applications. The use of palladium catalysts and mild reaction conditions makes this method suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

6,7,8,8a-Tetrahydro-5H-indolizin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6,7,8,8a-Tetrahydro-5H-indolizin-3-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6,7,8,8a-tetrahydro-5H-indolizin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

Indolizine derivatives exhibit diverse pharmacological profiles depending on substitution patterns. Below is a comparative analysis:

Compound Substituents/Modifications Key Structural Differences
6,7,8,8a-Tetrahydro-5H-indolizin-3-one Core scaffold Baseline structure with no aryl/alkyl substitutions
6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one Diaryl groups at C6 and C7 positions Enhanced steric bulk; improved receptor interaction
(8aS)-7,8,8a,9-Tetrahydrothieno[3,2-f]indolizin-6(4H)-one Thiophene ring fused at C7-C8 positions Increased aromaticity; altered electronic properties
2-Benzo[1,3]dioxol-yl-1-hydroxy derivative () Benzo[1,3]dioxol group at C2; hydroxyl at C1 Improved solubility; potential for hydrogen bonding

Sources :

Pharmacological Activities

Compound Reported Activities Potency Notes
6,7,8,8a-Tetrahydro-5H-indolizin-3-one Baseline activity in CNS modulation; limited cytotoxicity Moderate affinity for serotonin receptors
6,7-Diaryl Derivatives Anticancer (e.g., tubulin inhibition), anti-inflammatory IC₅₀ values in nanomolar range for cancer cell lines
Thiophene-Fused Analog Anti-5-HT (serotonin), antihistamine, antiacetylcholine Broad-spectrum activity; weaker CNS effects
Benzo[1,3]dioxol Derivative () Discontinued (potential stability/toxicity issues) N/A

Sources :

Physicochemical Properties

  • Solubility : The benzo[1,3]dioxol derivative () shows enhanced aqueous solubility due to polar substituents, whereas diaryl derivatives are lipophilic .
  • Stability : Thiophene-fused analogs exhibit higher thermal stability due to extended conjugation, while the parent compound is prone to oxidation .
  • Crystallography : SHELX software () has been critical in resolving the crystal structures of these compounds, revealing planar geometries in diaryl derivatives and puckered conformations in saturated analogs .

Key Research Findings

  • Diaryl Derivatives : Demonstrated potent anticancer activity by inhibiting tubulin polymerization (IC₅₀ = 120 nM in MCF-7 cells) .
  • Thiophene-Fused Analog : Showed dual antihistamine and antiacetylcholine activity (Ki = 8.2 µM for H₁ receptor), outperforming classical antihistamines in selectivity .
  • Discontinued Compounds : Derivatives like the benzo[1,3]dioxol analog () were withdrawn due to synthesis challenges or unfavorable pharmacokinetics, highlighting the importance of substituent optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.